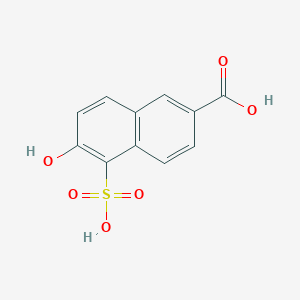

6-Hydroxy-5-sulfo-2-naphthoic acid

Description

Contextualization within Naphthoic Acid Derivatives and Sulfonated Naphthols

6-Hydroxy-5-sulfo-2-naphthoic acid is a derivative of 2-naphthoic acid, which are naphthalene-based carboxylic acids. Naphthoic acids, in general, are recognized as important intermediates in organic synthesis. For instance, the parent compound, 6-hydroxy-2-naphthoic acid, is a well-documented monomer used in the production of high-performance engineering plastics and liquid crystal polymers. chemicalbook.comresearchgate.netresearchgate.netontosight.ai The addition of a sulfonic acid group (-SO₃H) to this structure places the compound in the category of sulfonated naphthols.

Sulfonated naphthols are a cornerstone of the dye industry and are valued for their water solubility and ability to act as coupling components in the formation of azo dyes. sigmaaldrich.comsmolecule.com A prominent example is 2-naphthol-6-sulfonic acid, also known as Schaeffer's acid, which is a key precursor in the synthesis of various colorants. prepchem.comnih.gov The sulfonation of naphthols is a common industrial process, typically achieved by reacting the naphthol with sulfuric acid. prepchem.com The specific placement of the hydroxyl, carboxyl, and sulfo groups on the naphthalene (B1677914) ring of this compound dictates its unique reactivity, acidity, and potential for coordination with other molecules. The presence of both a carboxylic acid and a sulfonic acid group makes it a poly-acidic molecule, a characteristic that can be leveraged in various chemical applications.

Significance in Advanced Materials and Chemical Synthesis

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural motifs point to potential significance in several areas. The precursor, 6-hydroxy-2-naphthoic acid, is a crucial comonomer in the manufacture of thermotropic co-polyesters with high thermal stability. researchgate.net The introduction of a sulfonic acid group could potentially modify the properties of such polymers, for instance by enhancing solubility or introducing ion-exchange capabilities.

In chemical synthesis, the compound serves as a multifunctional building block. The different functional groups can undergo a variety of chemical transformations. The carboxylic acid can react with alcohols to form esters, while the hydroxyl group can undergo nucleophilic substitution. smolecule.com Its structure makes it a candidate for use as a dye intermediate, similar to other sulfonated naphthols. smolecule.com Furthermore, it has potential applications in analytical chemistry, where it could serve as a reagent for the detection of metal ions. smolecule.com

The synthesis of this compound would likely involve multi-step processes. A plausible route could be the sulfonation of 6-hydroxy-2-naphthoic acid. smolecule.com The synthesis of the parent 6-hydroxy-2-naphthoic acid itself is typically achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of the potassium salt of 2-naphthol (B1666908) at high temperatures and pressures. chemicalbook.comgoogle.com

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound appears to be limited, with its existence primarily noted in chemical supplier databases under CAS number 137644-29-2. chemicalbook.combldpharm.com There is a discernible lack of published research articles detailing its specific synthesis, characterization, and application in peer-reviewed journals.

This represents a significant knowledge gap. While the properties and applications of its parent compound, 6-hydroxy-2-naphthoic acid, and the broader class of sulfonated naphthols are well-established, the specific contributions and unique properties endowed by the combination of the hydroxyl, sulfonic acid, and carboxylic acid groups at the 6-, 5-, and 2-positions, respectively, remain largely unexplored.

Future research could focus on:

Developing and optimizing efficient and selective synthesis routes for this specific isomer.

Conducting thorough characterization using modern analytical techniques (e.g., NMR, mass spectrometry, X-ray crystallography) to confirm its structure and elucidate its physicochemical properties.

Investigating its potential as a monomer in polymerization reactions to create new functional polymers.

Exploring its utility as a complexing agent, a specialized dye intermediate, or a functional component in the design of advanced materials.

Closing these knowledge gaps would allow for a comprehensive understanding of this compound and could unlock its potential for new applications in materials science and chemical synthesis.

Data Tables

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 137644-29-2 |

| Molecular Formula | C₁₁H₈O₆S |

| Functional Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH), Sulfonic Acid (-SO₃H) |

| Structural Class | Sulfonated Naphthoic Acid |

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-5-sulfonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O6S/c12-9-4-2-6-5-7(11(13)14)1-3-8(6)10(9)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVVRXZZVPTGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2S(=O)(=O)O)O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 6 Hydroxy 5 Sulfo 2 Naphthoic Acid

Precursor Synthesis and Functionalization Routes

The creation of the 6-hydroxy-5-sulfo-2-naphthoic acid molecule can be approached from several starting points, primarily involving the sequential introduction of the required functional groups onto a naphthalene-based precursor.

Carboxylation of Sulfonated Naphthols

One common strategy begins with a sulfonated naphthol, which is then carboxylated to yield the final product. This method leverages the directing effects of the existing hydroxyl and sulfonate groups to guide the incoming carboxyl group to the desired position.

A key precursor in this route is 6-hydroxynaphthalene-2-sulfonic acid (also known as Schaeffer's acid). nist.govnih.gov The carboxylation of the potassium salt of 2-naphthol (B1666908) under high temperature and pressure with carbon dioxide is a known method for producing 6-hydroxy-2-naphthoic acid. chemicalbook.comgloballcadataaccess.orggoogle.comgoogle.com The presence of the sulfonate group at the 6-position would similarly influence the regioselectivity of the carboxylation reaction. The reaction is typically carried out in a dry melt at temperatures exceeding 200°C. globallcadataaccess.org

The carboxylation of alkali-naphthoxides to produce 2-hydroxy-6-naphthoic acid has been studied with varying alkali cations and reaction conditions. The product selectivity is significantly influenced by the type of alkali cation, reaction time, and temperature, while the yield is largely dependent on the carbon dioxide pressure. researchgate.net

Sulfonation of Hydroxynaphthoic Acid Precursors

An alternative approach involves the sulfonation of a hydroxynaphthoic acid precursor. In this pathway, 6-hydroxy-2-naphthoic acid serves as the starting material. chemicalbook.comsigmaaldrich.com The hydroxyl and carboxyl groups already present on the naphthalene (B1677914) ring direct the incoming sulfo group.

The sulfonation of 6-hydroxy-2-naphthoic acid can lead to substitution at the 4 and 7-positions. chemicalbook.com To achieve the desired 5-sulfonated product, careful control of reaction conditions is paramount. The sulfonation of naphthalene and its derivatives is known to be sensitive to temperature. quora.comquora.com At lower temperatures, the kinetically controlled product is favored, while at higher temperatures, the thermodynamically more stable isomer is the major product. quora.comvaia.comstackexchange.com This principle is crucial for directing the sulfonation to the desired position on the 6-hydroxy-2-naphthoic acid backbone.

A three-component reaction of naphthols, sulfur dioxide, and aryldiazonium tetrafluoroborates, catalyzed by iron(III) chloride, has been developed for the synthesis of sulfonated naphthols through a radical process involving direct C-H functionalization. rsc.org This method offers a potential route for the regioselective sulfonation of 6-hydroxy-2-naphthoic acid.

Multi-step Synthetic Pathways to the Core Structure

More complex, multi-step syntheses can also be employed to construct the this compound molecule. These pathways may involve the use of protecting groups and a series of reactions to build the naphthalene ring system with the desired functionalities in place.

For instance, a multi-step synthesis of 6-hydroxy-2-naphthoic acid has been reported starting from 2-naphthol, proceeding through methoxylation, bromination, a Grignard reaction, and demethylation. researchgate.net This approach could be adapted to introduce the sulfonic acid group at the desired position.

Another example is the synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid from 4-hydroxy-3,5-dimethoxybenzaldehyde via a Stobbe tetralone carboxylic acid synthesis. rsc.org Such multi-step strategies offer greater control over the final structure of the molecule. Flow chemistry processes have also been developed for the multi-step synthesis of complex organic molecules, which could potentially be applied to the synthesis of this compound. syrris.jp

Regioselective Functionalization Strategies

Achieving the specific substitution pattern of this compound requires precise control over the regioselectivity of the functionalization reactions.

Control of Sulfonation Position

The position of sulfonation on the naphthalene ring is highly dependent on reaction conditions, particularly temperature. In the sulfonation of naphthalene, the alpha-position (e.g., naphthalene-1-sulfonic acid) is the kinetically favored product at lower temperatures, while the beta-position (e.g., naphthalene-2-sulfonic acid) is the thermodynamically favored product at higher temperatures. quora.comquora.comvaia.comstackexchange.com This is due to the reversibility of the sulfonation reaction at elevated temperatures, allowing for isomerization to the more stable product. stackexchange.com

This principle can be applied to the sulfonation of 6-hydroxy-2-naphthoic acid. The existing hydroxyl and carboxyl groups will influence the electronic and steric environment of the naphthalene ring, thereby directing the incoming sulfonic acid group. Careful optimization of temperature and reaction time is necessary to achieve sulfonation at the desired C-5 position.

Directed Hydroxylation and Carboxylation

The regioselectivity of hydroxylation and carboxylation reactions is also a critical factor. In the carboxylation of 2-naphthol, the potassium salt is specifically used to favor the formation of the 6-hydroxy-2-naphthoic acid isomer. chemicalbook.com The choice of the alkali metal cation in the Kolbe-Schmitt reaction can significantly influence the position of carboxylation on the naphthol ring.

Directed C-H functionalization is an emerging area in organic synthesis that offers powerful methods for the regioselective formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com While specific applications to this compound are not extensively documented, these advanced synthetic techniques hold promise for developing more efficient and selective routes to this compound. For example, enzymatic hydroxylation using peroxygenases has been shown to selectively hydroxylate naphthalene. nih.gov

Data Tables

Table 1: Key Precursors and Intermediates

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |

| 6-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | 16712-64-4 | Precursor for sulfonation |

| 2-Naphthol | C₁₀H₈O | 144.17 | 135-19-3 | Starting material for hydroxynaphthoic acid synthesis |

| 6-Hydroxynaphthalene-2-sulfonic acid | C₁₀H₈O₄S | 224.23 | 93-01-6 | Precursor for carboxylation |

| 2-Naphthol-6,8-disulfonic acid | C₁₀H₈O₇S₂ | 304.30 | 118-32-1 | Related sulfonated naphthol |

| 3-Amino-2-naphthoic acid | C₁₁H₉NO₂ | 187.19 | 5959-52-4 | Illustrates functionalization of naphthoic acids |

Table 2: Reaction Conditions for Key Synthetic Steps

| Reaction | Precursor(s) | Reagent(s) | Temperature (°C) | Key Outcome |

| Carboxylation | Potassium salt of 2-naphthol | Carbon dioxide | 170 - 230 | Formation of 6-hydroxy-2-naphthoic acid chemicalbook.com |

| Sulfonation | 2-Naphthol | 98% Sulfuric acid, 20% Oleum | 40 - 80 | Formation of 2-Naphthol-6,8-disulfonic acid chemicalbook.com |

| Sulfonation of Naphthalene | Naphthalene | Sulfuric acid | Low Temp. (e.g., 0) | Kinetic product (1-sulfonic acid) vaia.com |

| Sulfonation of Naphthalene | Naphthalene | Sulfuric acid | High Temp. (e.g., 160) | Thermodynamic product (2-sulfonic acid) vaia.com |

| Amination (Bucherer reaction) | 2-Naphthol-6,8-disulfonic acid | Ammonia (B1221849)/sulfite (B76179) | Formation of 2-aminonaphthalene-6,8-disulfonic acid chemicalbook.com |

Derivatization Reactions and Product Formation of this compound

The chemical reactivity of this compound is characterized by the presence of multiple functional groups: a hydroxyl group, a sulfonic acid group, and a carboxylic acid group attached to a naphthalene ring system. These groups allow for a variety of derivatization reactions, leading to the formation of diverse and valuable chemical entities.

Azo Coupling Reactions Involving Sulfo-Naphthoic Acid Derivatives

Azo coupling is a significant reaction for derivatives of naphthoic acid, particularly those containing hydroxyl and sulfonic acid groups, leading to the synthesis of a wide range of azo dyes. These dyes are valued for their intense colors and water solubility, a property enhanced by the presence of the sulfonic acid group.

The fundamental mechanism of azo coupling involves the reaction of a diazonium salt, which acts as an electrophile, with a coupling component, which is an electron-rich aromatic compound. In the context of this compound, the naphthalene ring system, activated by the electron-donating hydroxyl group, serves as the coupling component. The coupling typically occurs at the position ortho or para to the activating hydroxyl group. For 6-hydroxy-2-naphthoic acid, coupling with diazo compounds happens at the 5-position. chemicalbook.com

The reaction is highly dependent on pH. The diazotization of an aromatic amine to form the diazonium salt is carried out in an acidic medium at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt. unb.ca The subsequent coupling reaction is typically performed under neutral to alkaline conditions, which facilitates the deprotonation of the hydroxyl group, thereby increasing the nucleophilicity of the aromatic ring and promoting the electrophilic substitution.

The general procedure involves the slow, dropwise addition of the cold diazonium salt solution to a solution of the sulfo-naphthoic acid derivative, with careful control of temperature and pH. The resulting azo dye often precipitates from the reaction mixture or can be salted out by adding sodium chloride. unb.ca

A variety of aromatic amines can be used to form the diazonium salt, leading to a wide spectrum of colors in the final azo dyes. For instance, diazotized sulfanilic acid coupled with naphthol derivatives is a common route for synthesizing orange and red dyes. unb.ca The specific structure of the diazonium salt and the substitution pattern on the naphthoic acid derivative determine the final color and properties of the dye.

| Diazonium Salt Precursor | Coupling Component | Key Reaction Conditions | Product Type |

|---|---|---|---|

| Sulfanilic acid | 1-Naphthol | Diazotization at 0-5°C in HCl/NaNO2; Coupling in alkaline (NaOH) solution | Azo Dye (e.g., Orange II) |

| Aniline | 2-Naphthol | Diazotization in HCl/NaNO2 at low temperature; Coupling in alkaline medium | Azo Dye (e.g., Sudan I) |

| p-Nitroaniline | 2-Naphthol | Diazotization in HCl/NaNO2; Coupling in NaOH solution | Azo Dye (Para Red) |

| 4-Amino-5-hydroxynaphthalene-1,3-disulphonic acid | 6-Amino-4-hydroxynaphthalene-2-sulphonic acid | Diazotization at 0–5 °C in HCl/NaNO2; Coupling at pH ~4 | Complex Azo Dye |

Esterification and Amidation Reactions

The carboxylic acid and hydroxyl functionalities of this compound allow for derivatization through esterification and amidation reactions. These reactions are crucial for modifying the compound's solubility, reactivity, and physical properties, as well as for synthesizing intermediates for various applications.

Esterification:

Esterification can occur at either the carboxylic acid group or the hydroxyl group.

Reaction at the Carboxylic Acid Group: The carboxylic acid moiety can be converted to an ester through standard esterification methods, such as Fischer-Speier esterification. This typically involves reacting the naphthoic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. google.com The choice of alcohol determines the nature of the resulting ester, which can range from simple alkyl esters to more complex structures.

Reaction at the Hydroxyl Group: The hydroxyl group can be acylated to form an ester by reacting it with an acid chloride or anhydride (B1165640) in the presence of a base. For example, the reaction of 6-hydroxy-2-naphthoic acid with acetic anhydride leads to the formation of 6-acetoxy-2-naphthoic acid, a key monomer in polyester (B1180765) synthesis. researchgate.net

Amidation:

The carboxylic acid group of this compound can be converted into an amide. This transformation typically requires activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride can then be reacted with ammonia or a primary or secondary amine to yield the corresponding amide.

These derivatization reactions are essential for creating a wide array of molecules with tailored properties for use as chemical intermediates, in the formulation of surfactants, and in the synthesis of pharmaceuticals and other specialty chemicals. google.com

| Reaction Type | Functional Group Reacted | Reagents | Product |

|---|---|---|---|

| Esterification | Carboxylic Acid | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl 6-hydroxy-5-sulfo-2-naphthoate |

| Esterification (Acylation) | Hydroxyl Group | Acid Anhydride (e.g., Acetic Anhydride) or Acid Chloride | 6-Acetoxy-5-sulfo-2-naphthoic acid |

| Amidation | Carboxylic Acid | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride; 2. Amine (e.g., NH₃, RNH₂, R₂NH) | 6-Hydroxy-5-sulfo-2-naphthamide |

| Esterification | Hydroxyl Group | Oleic acid triethanolamine (B1662121) monoester, p-toluenesulfonic acid | Ester of 6-hydroxy-2-naphthoic acid |

Advanced Spectroscopic and Structural Characterization of 6 Hydroxy 5 Sulfo 2 Naphthoic Acid and Its Derivatives

Mass Spectrometry (MS) Characterization

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of 6-Hydroxy-5-sulfo-2-naphthoic acid. Different ionization methods provide complementary information about the molecule's fragmentation pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing polar and non-volatile compounds like this compound. The analysis is typically conducted in negative ion mode due to the presence of acidic sulfonic and carboxylic acid groups, which readily deprotonate to form anions.

In a typical ESI-MS analysis, the compound would be expected to be detected as a deprotonated molecule [M-H]⁻. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented. For analogous compounds like 2-Naphthol-6-sulfonic acid, ESI-MS/MS spectra show characteristic fragmentation patterns. nih.gov The precursor ion [M-H]⁻ at an m/z of 223.0071 undergoes collision-induced dissociation, leading to the formation of specific product ions. nih.gov This analysis allows for the identification of key structural motifs.

Table 1: Representative ESI-MS/MS Fragmentation Data for the Analogous 2-Naphthol-6-sulfonic acid ([M-H]⁻ Precursor m/z 223.0)

| Precursor Ion (m/z) | Fragmentation Mode | Key Fragment Ions (m/z) | Putative Fragment Identity |

| 223.0071 | HCD | 159.0451 | [M-H-SO₂]⁻ |

| 223.0071 | HCD | 143.0502 | [M-H-SO₃]⁻ |

| 223.0071 | HCD | 79.9573 | [SO₃H]⁻ or [SO₃]⁻• |

Data derived from studies on analogous sulfonated naphthalenes. nih.gov

For this compound, a similar fragmentation involving the loss of the sulfo group (as SO₂ or SO₃) would be expected, along with the potential loss of carbon dioxide (CO₂) from the carboxylic acid group.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not a suitable method for the direct analysis of this compound. The high polarity and low volatility of the sulfonic acid group prevent the compound from being effectively vaporized and passed through a gas chromatograph without thermal decomposition.

However, GC-MS is a powerful tool for the characterization of its non-sulfonated analog, 6-Hydroxy-2-naphthoic acid. nih.govspectrabase.com For this related compound, analysis typically involves electron ionization (EI), which generates a molecular ion peak and a series of characteristic fragment ions. To make sulfonated compounds amenable to GC-MS, a derivatization step would be necessary to convert the polar -SO₃H and -COOH groups into more volatile derivatives, such as methyl or silyl (B83357) esters.

Table 2: GC-MS Fragmentation Data for the Non-Sulfonated Analog, 6-Hydroxy-2-naphthoic Acid

| Molecular Ion (m/z) | Base Peak (m/z) | Other Key Fragment Ions (m/z) |

| 188 | 188 | 171, 143, 115 |

Data obtained from experimental GC-MS analysis of 6-Hydroxy-2-naphthoic acid. nih.gov

Fragmentation Pattern Analysis

The fragmentation pattern provides a fingerprint for the molecule's structure.

ESI-MS Fragmentation: In the negative ion mode, the primary fragmentation pathway for sulfonated aromatic compounds is the cleavage of the C-S bond. This results in the loss of sulfur dioxide (SO₂, 64 Da) or sulfur trioxide (SO₃, 80 Da). For this compound, subsequent or concurrent loss of water (H₂O, 18 Da) from the hydroxyl group and carbon dioxide (CO₂, 44 Da) from the carboxylic acid group would also be anticipated.

GC-MS Fragmentation (of non-sulfonated analog): For 6-Hydroxy-2-naphthoic acid under electron ionization, the fragmentation is characteristic of aromatic carboxylic acids. libretexts.org The molecular ion peak is typically strong due to the stable aromatic system. libretexts.org Prominent fragments arise from the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.org The fragment at m/z 115 corresponds to the naphthalene (B1677914) ring after losing both the hydroxyl and carboxyl groups. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by the extended π-electron system of the naphthalene core. The presence of auxochromic substituents—the hydroxyl (-OH), sulfonic acid (-SO₃H), and carboxylic acid (-COOH) groups—modifies the absorption profile.

These substituents can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted naphthalene. The steady-state absorption spectrum of a similarly structured compound, 2-hydroxy-6-nitronaphthaldehyde in acetonitrile, shows distinct absorption bands. researchgate.net The addition of a base, which deprotonates the hydroxyl group to form a naphtholate anion, results in a significant bathochromic shift, with a new strong absorption band appearing at a much longer wavelength. researchgate.net A similar pH-dependent shift would be expected for this compound due to the ionization of its hydroxyl and carboxylic acid groups.

Table 3: Representative UV-Vis Absorption Data for Analogous Naphthalene Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| 2-hydroxy-6-nitronaphthaldehyde | Acetonitrile | 295, 340 |

| 2-hydroxy-6-nitronaphthaldehyde + Base | Acetonitrile | 450 |

Data derived from studies on substituted naphthaldehydes. researchgate.net

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of Analogous Compounds and Complexes

For instance, the crystal structure of N,N′-(naphthalene-1,5-diyl)bis(1-(pyridin-2-yl)methanimine), a complex naphthalene derivative, was determined to belong to the monoclinic P2₁/c space group. mdpi.com Such analyses reveal the precise geometry of the naphthalene core, the planarity of the ring system, and the conformation of the substituent groups. mdpi.com

In metal complexes involving naphthoic acid derivatives, the carboxylate group often acts as a ligand, coordinating to metal centers in various modes (e.g., monodentate, bidentate). nih.govresearchgate.net These crystallographic studies are crucial for understanding how these molecules self-assemble in the solid state and interact with other molecules or ions.

Table 4: Illustrative Crystallographic Data for an Analogous Naphthalene Derivative

| Compound | Crystal System | Space Group | Key Parameters |

| N,N′-(naphthalene-1,5-diyl)bis(1-(pyridin-2-yl)methanimine) | Monoclinic | P2₁/c | a = 11.12 Å, b = 9.87 Å, c = 12.34 Å, β = 110.1° |

Data from a single-crystal X-ray diffraction study of a representative naphthalene-based ligand. mdpi.com

Computational and Theoretical Investigations of 6 Hydroxy 5 Sulfo 2 Naphthoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule at the electronic level. For 6-Hydroxy-5-sulfo-2-naphthoic acid, these calculations can elucidate the influence of the hydroxyl (-OH), sulfonic acid (-SO3H), and carboxylic acid (-COOH) functional groups on the naphthalene (B1677914) core.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust method for determining the optimized molecular geometry and electronic structure of complex organic molecules. By employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), it is possible to predict bond lengths, bond angles, and dihedral angles of the ground state of this compound.

The presence of three distinct functional groups on the naphthalene scaffold leads to a complex interplay of electronic effects. The hydroxyl group at position 6 is an electron-donating group, increasing the electron density of the aromatic system. Conversely, the sulfonic acid group at position 5 and the carboxylic acid group at position 2 are electron-withdrawing groups. These competing effects significantly influence the bond lengths within the naphthalene rings and the attached functional groups. For instance, the C-O bond of the hydroxyl group and the C-S and C-C bonds of the sulfonic and carboxylic acid groups, respectively, will have characteristic lengths reflective of their electronic environment. A computational study on the related molecule 4-amino-3-hydroxynaphthalene-1-sulfonic acid using DFT at the B3LYP/6-31G(D) level has provided insights into the structural parameters of a similarly substituted naphthalene system. indexcopernicus.comjournalirjpac.com

Table 1: Predicted Molecular Geometry Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-OH | 1.36 |

| C-S | 1.78 |

| S=O | 1.45 |

| S-OH | 1.57 |

| C-COOH | 1.49 |

| C=O (carboxyl) | 1.22 |

| C-OH (carboxyl) | 1.35 |

| Bond Angles (°) ** | |

| C-C-OH | 120.5 |

| C-C-S | 121.0 |

| O=S=O | 120.0 |

| C-C-COOH | 120.8 |

| O=C-OH (carboxyl) | 123.0 |

| Dihedral Angles (°) ** | |

| C-C-S-O | ~60 |

| C-C-C-O (carboxyl) | ~10 |

Note: The data in this table is hypothetical and is based on typical values for similar functionalized naphthalene compounds calculated using DFT methods.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to participate in electronic transitions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the oxygen atom of the hydroxyl group, reflecting the regions of highest electron density and susceptibility to electrophilic attack. The LUMO, on the other hand, is anticipated to be distributed over the electron-withdrawing sulfonic acid and carboxylic acid groups, indicating the sites prone to nucleophilic attack. The presence of both electron-donating and electron-withdrawing groups is expected to result in a relatively small HOMO-LUMO gap, suggesting a molecule that is moderately reactive and likely to exhibit interesting electronic properties. Studies on other functionalized naphthalenes have shown that the nature and position of substituents significantly modulate the HOMO-LUMO gap. researchgate.netsciencepublishinggroup.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: The data in this table is hypothetical and is based on typical values for similar functionalized naphthalene compounds calculated using DFT methods.

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, UV-Vis Spectra)

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data for validation. Vibrational frequencies, corresponding to the modes of molecular motion, can be calculated using DFT. These calculations can help in the assignment of peaks in experimental infrared (IR) and Raman spectra. For this compound, characteristic vibrational frequencies are expected for the O-H stretch of the hydroxyl and carboxylic acid groups, the S=O and S-O stretches of the sulfonic acid group, and the C=O stretch of the carboxylic acid group.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). The predicted absorption maxima (λmax) correspond to electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The complex substitution pattern of this compound is expected to give rise to multiple absorption bands in the UV-Vis region.

Table 3: Predicted Key Vibrational Frequencies and UV-Vis Absorption for this compound (Hypothetical Data)

| Spectroscopic Feature | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| Vibrational Frequencies | ||

| O-H Stretch (Hydroxyl) | ~3400 | Stretching vibration of the phenolic hydroxyl group |

| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | Stretching vibration of the carboxylic acid hydroxyl group |

| C=O Stretch (Carboxylic Acid) | ~1700 | Stretching vibration of the carbonyl group |

| S=O Asymmetric Stretch | ~1350 | Asymmetric stretching of the sulfonyl group |

| S=O Symmetric Stretch | ~1150 | Symmetric stretching of the sulfonyl group |

| UV-Vis Absorption | ||

| λmax 1 | ~250 nm | π → π* transition within the naphthalene ring |

| λmax 2 | ~320 nm | π → π* transition influenced by the substituents |

Note: The data in this table is hypothetical and is based on typical values for similar functionalized naphthalene compounds calculated using DFT and TD-DFT methods.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions.

Intermolecular Interaction Studies (e.g., Solvent Effects, Dimerization)

MD simulations are particularly powerful for studying how a molecule interacts with its environment. For this compound, which possesses multiple polar functional groups, solvent effects are expected to be significant. In a polar solvent like water, the sulfonic acid and carboxylic acid groups will readily form hydrogen bonds with solvent molecules, influencing the solubility and reactivity of the compound.

Furthermore, the carboxylic acid group provides a classic motif for dimerization through the formation of a pair of hydrogen bonds. MD simulations can be used to investigate the stability of such dimers in both the gas phase and in solution. The formation of dimers can have a profound impact on the physical and chemical properties of the substance. Studies on similar aromatic carboxylic acids have demonstrated the prevalence of such dimeric structures.

Computational Insights into Reaction Mechanisms

The synthesis of this compound likely involves the sulfonation of 6-Hydroxy-2-naphthoic acid. Computational chemistry provides a powerful lens through which to examine the intricate details of such a reaction mechanism. By modeling the reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway.

Thermodynamic and Kinetic Studies of Synthesis Pathways

A primary goal of computational investigation into a synthesis pathway is to determine its thermodynamic and kinetic feasibility. This involves calculating the energy changes that occur as the reaction progresses.

Kinetic Analysis: Kinetic studies involve the identification and characterization of transition states, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. A lower activation energy implies a faster reaction.

Computational chemists would model the electrophilic attack of a sulfonating agent (e.g., SO₃ or H₂SO₄) on the naphthalene ring of 6-hydroxy-2-naphthoic acid. The directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups would be a key focus. The electron-donating hydroxyl group is activating and ortho-, para-directing, while the electron-withdrawing carboxylic acid group is deactivating and meta-directing. Computational models can quantify these electronic effects and predict the most likely site of sulfonation.

While specific data for this compound is unavailable, a hypothetical data table illustrating the type of information that would be generated from such a study is presented below.

| Parameter | Description | Hypothetical Calculated Value (kcal/mol) |

| ΔHreaction | Enthalpy of reaction | -25.5 |

| ΔGreaction | Gibbs free energy of reaction | -15.2 |

| Ea (ortho to -OH) | Activation energy for sulfonation ortho to the hydroxyl group | 18.7 |

| Ea (para to -OH) | Activation energy for sulfonation para to the hydroxyl group | 22.1 |

| Ea (meta to -COOH) | Activation energy for sulfonation meta to the carboxylic acid group | 25.8 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Catalytic Role Modeling

The synthesis of this compound may be facilitated by a catalyst. Computational modeling can elucidate the precise role of a catalyst in the reaction mechanism, explaining how it enhances the reaction rate and selectivity.

Modeling Catalytic Mechanisms: If a catalyst, such as a Lewis acid or a transition metal complex, were employed in the sulfonation of 6-hydroxy-2-naphthoic acid, computational models would be used to investigate its interaction with the reactants. For instance, a Lewis acid catalyst could coordinate to the sulfonating agent, increasing its electrophilicity and thereby lowering the activation energy of the electrophilic attack on the naphthalene ring.

DFT calculations can be used to model the entire catalytic cycle. sioc-journal.cn This involves:

Reactant/Catalyst Complex Formation: Modeling the initial binding of the reactant(s) to the catalyst.

Transition State Analysis: Locating the transition state for the key chemical transformation in the presence of the catalyst. The activation energy of the catalyzed reaction would be compared to that of the uncatalyzed reaction to quantify the catalytic effect.

Product Release and Catalyst Regeneration: Modeling the dissociation of the product from the catalyst and the regeneration of the active catalytic species.

A study on a ruthenium-catalyzed meta-sulfonation, for example, utilized DFT to show that the regioselectivity was determined by the electrophilic substitution step rather than the initial C-H activation. sioc-journal.cn Similar approaches could be applied to understand the selective synthesis of this compound.

The table below outlines the types of computational methods that would be instrumental in modeling the catalytic synthesis of this compound.

| Computational Method | Application in Catalytic Modeling |

| Density Functional Theory (DFT) | Geometry optimization of reactants, products, intermediates, and transition states; calculation of reaction energies and activation barriers. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of the nature of chemical bonds between the catalyst and the substrate. |

| Natural Bond Orbital (NBO) Analysis | Investigation of charge transfer interactions between the catalyst and the reactants. |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of the catalytic system and the role of the solvent. |

Coordination Chemistry and Supramolecular Assemblies Involving 6 Hydroxy 5 Sulfo 2 Naphthoic Acid As a Ligand

Metal-Ligand Complexation Studies

Comprehensive studies on the complexation of 6-hydroxy-5-sulfo-2-naphthoic acid with various metal ions are essential to understand its behavior in solution and the solid state. Such studies would typically involve determining the stoichiometry and stability of the resulting complexes and investigating the influence of reaction conditions like pH.

Stoichiometry and Stability of Complexes

Information regarding the stoichiometry and stability constants for metal complexes of this compound is not available in the performed searches. Determining these parameters is crucial for predicting the behavior of the ligand in the presence of metal ions and for designing new materials with specific properties. Techniques such as potentiometric titration, spectrophotometry, and calorimetry are typically employed for these measurements.

Supramolecular Architectures and Crystal Engineering

The multifunctional nature of this compound makes it a promising candidate for the design and synthesis of novel supramolecular architectures, including metal-organic frameworks (MOFs). The directional nature of the functional groups allows for predictable self-assembly into extended networks.

Hydrogen Bonding Interactions in Metal-Organic Frameworks (MOFs)

Although no specific MOFs based on this compound were identified in the searches, the principles of hydrogen bonding in MOs are well-understood. The hydroxyl, carboxylate, and sulfonate groups are all capable of participating in strong hydrogen bonding interactions. These interactions play a critical role in stabilizing the framework structure and can influence the porosity and guest-hosting capabilities of the material. The O-H---O and C-H---O hydrogen bonds are expected to be prevalent in any potential MOF structure involving this ligand.

π-π Stacking and Hydrophobic Interactions

Research on this compound in Coordination Chemistry Remains Limited

While general information regarding the chemical properties and synthesis of this compound exists, its application as a primary ligand in the formation of coordination polymers and the subsequent study of their optical and thermal characteristics have not been extensively documented in accessible research.

Searches for the coordination chemistry of structurally related compounds, such as 6-hydroxy-2-naphthoic acid, have yielded some results regarding their use in the formation of metal-organic frameworks and studies of their properties. However, the presence of the additional sulfo group at the 5-position in the target compound, this compound, significantly alters its electronic and steric properties, making direct analogies to other compounds speculative. This functional group would likely play a crucial role in the coordination and self-assembly behavior of the molecule.

The specific areas of interest, including self-assembly processes, optical properties such as fluorescence, and thermal stability of coordination compounds involving this compound, appear to be novel areas for investigation within the field of inorganic and materials chemistry. Future research may yet explore the potential of this sulfonated naphthoic acid derivative as a versatile ligand for the construction of new functional materials.

At present, the lack of specific data, including detailed research findings and data tables on the coordination chemistry of this compound, prevents a comprehensive and scientifically accurate discussion on the requested topics.

Mechanistic Studies of 6 Hydroxy 5 Sulfo 2 Naphthoic Acid in Chemical Transformations

Role in Organic Dye Synthesis and Reaction Mechanisms

6-Hydroxy-5-sulfo-2-naphthoic acid serves as a crucial coupling component in the synthesis of azo dyes. Its molecular structure, featuring an activated naphthalene (B1677914) ring system, makes it a prime substrate for reactions with diazonium salts to produce vibrant and often water-soluble colorants. The presence of the hydroxyl (-OH), sulfonic acid (-SO3H), and carboxylic acid (-COOH) groups significantly influences the compound's reactivity and the properties of the resulting dyes.

Mechanism of Azo Coupling with Sulfo-Naphthoic Acids

The formation of azo dyes using sulfonated naphthoic acids like this compound proceeds via an electrophilic aromatic substitution reaction. The mechanism is a well-established two-step process:

Diazotization : The reaction begins with the formation of a highly reactive aryldiazonium cation. This is typically achieved by treating a primary aromatic amine with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C).

Regioselectivity and Yield Optimization in Dye Formation

The specific position on the this compound ring where the azo coupling occurs is governed by the directing effects of the existing substituents. This control over the position of substitution is known as regioselectivity.

Directing Effects : The hydroxyl group at the C-6 position is a strong ortho-, para-director. The potential positions for electrophilic attack are therefore C-5, C-7 (ortho to the -OH), and C-8 (para to the -OH). However, the C-5 position is already occupied by a sulfonic acid group. This group sterically hinders and electronically deactivates the C-5 position for further substitution. Consequently, the azo coupling is strongly directed to the C-7 position, which is ortho to the activating hydroxyl group and relatively unhindered.

Yield Optimization : The yield of the final azo dye is dependent on several reaction parameters. Optimizing these conditions is critical for industrial-scale synthesis. Key factors include pH, temperature, and reactant concentration. The reaction is generally faster at a higher pH, which promotes the formation of the more reactive phenoxide ion. However, the pH must be carefully controlled, as excessively high pH can lead to side reactions of the diazonium salt. Low temperatures are crucial during the diazotization step to prevent the unstable diazonium salt from decomposing.

| Factor | Optimal Condition | Rationale |

| pH | Mildly Alkaline | Promotes formation of the highly activated phenoxide ion from the hydroxyl group, increasing the rate of coupling. |

| Temperature | 0–5 °C (Diazotization) | Stabilizes the diazonium salt, preventing its premature decomposition to nitrogen gas and a phenol. |

| Solvent | Aqueous media | The sulfonic and carboxylic acid groups impart water solubility to the reactants, making water an ideal solvent. |

| Concentration | Equimolar amounts | Ensures complete reaction of the limiting reagent and prevents side reactions from excess diazonium salt. |

Interactive Data Table: Factors Influencing Azo Dye Yield

Catalytic Activity and Organocatalysis Potential

Beyond its role in dye synthesis, the structural features of this compound—specifically its Brønsted acidic sulfonic acid group and its potential to act as a ligand—suggests applications in catalysis.

Evaluation as an Organocatalyst or Ligand in Organic Reactions

While specific studies evaluating this compound as a primary organocatalyst are not widely documented, its functional groups are known to be active in catalytic systems.

As a Brønsted Acid Catalyst : The sulfonic acid group (-SO3H) is a strong Brønsted acid, comparable in strength to mineral acids. Aromatic sulfonic acids are effective catalysts for reactions such as esterification and condensations. For instance, 2-hydroxy-5-sulfobenzoic acid, a structurally related compound, has been shown to efficiently catalyze the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols. researchgate.net This suggests that this compound could similarly function as a recyclable, solid-acid catalyst.

Reaction Rate Enhancement and Selectivity Control

The potential catalytic activity of this compound can lead to significant improvements in reaction efficiency.

Reaction Rate : As a Brønsted acid catalyst, the sulfonic acid moiety can protonate substrates, activating them towards nucleophilic attack and thereby accelerating reaction rates. The acid density on a catalyst is a crucial factor, with higher density often leading to enhanced conversion rates. mdpi.com

Selectivity : When used as a ligand in metal-catalyzed reactions, the rigid naphthalene backbone and the defined spatial arrangement of its coordinating groups can create a specific chiral environment around the metal center. This can be exploited to control the stereoselectivity (e.g., enantioselectivity or diastereoselectivity) of a reaction, guiding the formation of one desired stereoisomer over others.

Biocatalytic Transformations

Biocatalytic transformations refer to the use of biological systems, such as microorganisms or isolated enzymes, to carry out chemical reactions. Azo dyes derived from sulfonated naphthols are subject to enzymatic degradation, a process of significant environmental importance for the bioremediation of textile wastewater.

The initial and most critical step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). researchgate.net This is carried out by enzymes called azoreductases. researchgate.net These enzymes are produced by a wide variety of microorganisms, including bacteria and fungi. nih.govnih.govnih.gov

Mechanism of Degradation : Azoreductases typically use reducing equivalents, such as NADH or NADPH, to break the azo linkage, resulting in the formation of two separate aromatic amines. researchgate.net This process leads to the decolorization of the dye. For an azo dye synthesized from this compound, this cleavage would yield 6-hydroxy-5-sulfo-2-naphthylamine and the other corresponding aromatic amine from the original diazonium salt.

Key Enzymes Involved :

Azoreductases : These are the primary enzymes responsible for the initial cleavage of the azo bond. They can be flavin-dependent or flavin-free and function under both aerobic and anaerobic conditions. nih.govnih.gov

Laccases and Peroxidases : Often produced by fungi, these enzymes can also degrade azo dyes, typically through an oxidative mechanism. researchgate.netnih.gov

Following the initial decolorization, the resulting aromatic amines can be further mineralized (broken down into simpler molecules like CO₂, H₂O, and inorganic ions) by other microbial enzymes under aerobic conditions. Bacterial consortia have been shown to be effective in the complete mineralization of sulfonated azo dyes.

| Enzyme | Function in Transformation | Cofactor Requirement |

| Azoreductase | Reductive cleavage of the -N=N- azo bond | NADH or NADPH |

| Laccase | Oxidative degradation of aromatic compounds | None (uses O₂) |

| Lignin Peroxidase | Oxidative degradation of aromatic compounds | H₂O₂ |

Interactive Data Table: Enzymes in Biotransformation

Enzymatic Oxidation or Derivatization of Related Naphthoic Acids

The enzymatic modification of naphthoic acids is a key area of research, particularly in the context of microbial degradation of polycyclic aromatic hydrocarbons (PAHs). ethz.ch Naphthalene, a structural precursor to naphthoic acids, serves as a model compound for understanding these metabolic processes. ethz.ch Generally, aerobic bacterial degradation of naphthalene commences with the oxidation of the aromatic ring by a multicomponent enzyme system, naphthalene dioxygenase (NDO), to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. frontiersin.org This is followed by dehydrogenation to yield 1,2-dihydroxynaphthalene. frontiersin.orgmdpi.com The subsequent cleavage of the hydroxylated ring leads to intermediates that are funneled into the central carbon pathway. frontiersin.org

In anaerobic environments, a different initial step is observed. Naphthalene can be activated by carboxylation, directly forming 2-naphthoic acid. nactem.ac.uk This reaction is a critical entry point into the anaerobic degradation pathway. Following this initial carboxylation, the naphthoic acid undergoes a series of reduction reactions before the aromatic ring is cleaved. nactem.ac.uk Metabolites such as 5,6,7,8-tetrahydro-2-naphthoic acid have been identified, suggesting a stepwise reduction of the aromatic system. nactem.ac.uk

Beyond degradation, enzymatic derivatization of naphthoic acids can lead to novel compounds. For instance, the enzyme 1,4-dihydroxy-2-naphthoic acid prenyltransferase has been identified, which catalyzes the attachment of a dimethylallyl moiety to the naphthoic acid scaffold. biorxiv.org Another documented transformation is the direct hydroxylation of 2-naphthoic acid to produce 1-hydroxy-2-naphthoate. These reactions highlight the potential of enzymes to perform specific and regioselective modifications on the naphthoic acid structure.

Table 1: Examples of Enzymatic Transformations of Related Naphthoic Acids and Precursors

| Substrate | Enzyme/Enzyme System | Transformation | Product(s) |

| Naphthalene | Naphthalene Carboxylase | Anaerobic Carboxylation | 2-Naphthoic acid |

| 2-Naphthoic acid | Unknown | Hydroxylation | 1-Hydroxy-2-naphthoate |

| 1,4-Dihydroxy-2-naphthoic acid | 1,4-dihydroxy-2-naphthoic acid prenyltransferase | Prenylation | Prenylated naphthoic acid derivatives |

| Naphthalene | Naphthalene Dioxygenase (NDO) & Dihydrodiol Dehydrogenase | Dihydroxylation | 1,2-Dihydroxynaphthalene |

Identification of Biocatalysts and Reaction Pathways

A variety of microorganisms and their enzymes have been identified as key players in the transformation of naphthalene and its derivatives. These biocatalysts are central to the reaction pathways that lead to the oxidation and derivatization of these aromatic compounds.

The aerobic degradation pathway of naphthalene is well-characterized in several bacterial strains, particularly from the genus Pseudomonas. ethz.chnih.gov The key enzyme, naphthalene dioxygenase (NDO), is a multicomponent ring-hydroxylating dioxygenase that initiates the entire degradation cascade. frontiersin.org Following the initial dihydroxylation, a dehydrogenase converts the resulting cis-dihydrodiol to 1,2-dihydroxynaphthalene. frontiersin.orgmdpi.com The subsequent ring cleavage is catalyzed by 1,2-dihydroxynaphthalene dioxygenase. frontiersin.org The genes encoding these enzymes are often located on plasmids, such as the pNAH7 plasmid in Pseudomonas putida G7. nih.gov

In addition to degradative enzymes, biocatalysts capable of specific synthetic transformations have been explored. For example, a variant of toluene ortho-monooxygenase (TOM), known as TOM-Green, expressed in Escherichia coli, has been effectively used for the regioselective oxidation of naphthalene to 1-naphthol. nih.gov This demonstrates the potential of engineered biocatalysts for producing specific hydroxylated naphthalene derivatives.

For anaerobic pathways, the initial carboxylation of naphthalene to 2-naphthoic acid has been observed in sulfate-reducing enrichment cultures. nactem.ac.uk While the specific carboxylase enzyme has not been fully isolated and characterized in all cases, its activity is a crucial first step in the anaerobic metabolism of naphthalene. nactem.ac.uk Further down the pathway, a series of reductases are responsible for the stepwise reduction of the aromatic rings of the naphthoic acid intermediate. researchgate.net

The derivatization of naphthoic acids is exemplified by the discovery of 1,4-dihydroxy-2-naphthoic acid prenyltransferase from the plant Rubia cordifolia. biorxiv.org This enzyme is involved in the biosynthesis of anthraquinones and demonstrates the existence of highly specific biocatalysts for modifying the naphthoic acid core. biorxiv.org

Table 2: Identified Biocatalysts for Naphthalene and Naphthoic Acid Transformations

| Biocatalyst | Source Organism/System | Reaction Catalyzed |

| Naphthalene Dioxygenase (NDO) | Pseudomonas species | Dihydroxylation of naphthalene |

| Dihydrodiol Dehydrogenase | Pseudomonas species | Dehydrogenation of cis-naphthalene dihydrodiol |

| 1,2-Dihydroxynaphthalene Dioxygenase | Pseudomonas species | Ring cleavage of 1,2-dihydroxynaphthalene |

| Toluene ortho-monooxygenase (TOM-Green variant) | Engineered Escherichia coli | Oxidation of naphthalene to 1-naphthol |

| Naphthalene Carboxylase (inferred) | Sulfate-reducing enrichment cultures | Carboxylation of naphthalene to 2-naphthoic acid |

| 1,4-dihydroxy-2-naphthoic acid prenyltransferase | Rubia cordifolia | Prenylation of 1,4-dihydroxy-2-naphthoic acid |

Environmental Chemistry and Degradation Pathways of Sulfo Naphthoic Acids

Biodegradation Studies

Biodegradation is a key process governing the environmental persistence of organic chemicals. For sulfonated aromatic compounds, including naphthoic acid derivatives, the presence and position of the sulfonate group can significantly impact their biodegradability. researchgate.net

The microbial metabolism of naphthalene (B1677914) and its derivatives has been a subject of extensive research, providing insights into the potential breakdown pathways for related compounds. nih.gov Naphthoic acids can be formed as intermediate metabolites during the microbial degradation of larger polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779). frontiersin.org

Bacteria capable of utilizing naphthalene as a sole carbon and energy source are widespread and belong to genera such as Pseudomonas, Burkholderia, Rhodococcus, and Sphingomonas. nih.gov The degradation pathways for naphthoic acid derivatives often begin with the hydroxylation of the aromatic ring. For example, the metabolism of 1-naphthoic acid by Stenotrophomonas maltophilia is initiated by a double hydroxylation to yield 1,2-dihydroxy-8-carboxynaphthalene. frontiersin.org This dihydroxylated intermediate is then funneled into the classical naphthalene degradation pathway, which can proceed via either the catechol or gentisate route. frontiersin.org

In the context of co-metabolism, the presence of a more easily degradable compound like naphthalene can enhance the breakdown of more complex molecules. For instance, in Pseudomonas sp. SL-6, naphthalene enhances the biodegradation of phenanthrene, leading to the accumulation and subsequent degradation of the intermediate 1-hydroxy-2-naphthoic acid. nih.gov This intermediate is then converted to 1,2-dihydroxynaphthalene, which enters the main naphthalene degradation pathway. nih.gov Similarly, a novel degradation pathway for phenanthrene by a Staphylococcus species was found to proceed through the meta-cleavage of 2-hydroxy-1-naphthoic acid. researchgate.net

Mixed bacterial communities have demonstrated the ability to completely degrade amino- and hydroxy-naphthalene sulfonic acids. frontiersin.org This often involves a syntrophic relationship where one bacterial member performs an initial desulfonation via 1,2-dioxygenation, releasing sulfite (B76179) and forming hydroxylated intermediates that other members of the consortium can then assimilate and further degrade. frontiersin.org

Table 1: Examples of Microbial Degradation Pathways for Naphthoic Acid Derivatives

| Original Compound | Microorganism(s) | Key Metabolic Steps | Identified Intermediates |

| 1-Naphthoic Acid | Stenotrophomonas maltophilia CSV89 | Double hydroxylation of the aromatic ring. | 1,2-dihydroxy-8-carboxynaphthalene |

| Phenanthrene | Pseudomonas sp. SL-6 | Dioxygenation, formation of naphthoic acid intermediate, hydroxylation. | 1-hydroxy-2-naphthoic acid, 1,2-dihydroxynaphthalene |

| Phenanthrene | Staphylococcus sp. strain PN/Y | Dioxygenation, meta-cleavage of diol, formation of naphthoic acid intermediate, meta-cleavage of naphthoic acid. | 2-hydroxy-1-naphthoic acid, salicylic (B10762653) acid, catechol |

| Amino- and Hydroxy-naphthalene sulfonic acids | Mixed bacterial consortium | Desulfonation via 1,2-dioxygenation, excretion of dead-end metabolites. | Amino- or hydroxysalicylates |

The inherent biodegradability of a chemical is its potential to be broken down by microorganisms. Standardized tests, such as those outlined in the Organisation for Economic Co-operation and Development (OECD) Test Guideline 301 series, are used to assess "ready biodegradability". oecd.orgconcawe.eu A substance is generally considered readily biodegradable if it achieves a certain percentage of degradation (e.g., >60% of theoretical oxygen demand or CO2 production) within a 10-day window during a 28-day test period. ibacon.comaropha.com

The presence of sulfonate groups on an aromatic ring can render a compound more resistant to microbial attack, making aerobic biodegradation challenging. researchgate.net The hydrophilic nature of the sulfonate group can hinder the transport of the molecule across bacterial cell membranes. researchgate.net For example, a study on H-acid (4-Amino-5-hydroxy-2,7-naphthalene disulfonic acid) found that it was not biodegradable under activated sludge treatment conditions, even after long acclimation periods, and it accumulated as soluble inert chemical oxygen demand (COD). nih.gov The biodegradability of sulfonated aromatic amines is known to vary significantly based on the number and position of the sulfonate groups. researchgate.net

Given that 6-hydroxy-5-sulfo-2-naphthoic acid is a sulfonated, soluble, and non-volatile compound, its inherent biodegradability could be assessed using a method like the OECD 301A (DOC Die-Away) or 301B (CO2 Evolution Test). oecd.orgsitubiosciences.com These tests involve incubating the test substance with a microbial inoculum from a source like wastewater treatment plant effluent and measuring the removal of dissolved organic carbon (DOC) or the production of CO2 over 28 days. oecd.org

Table 2: Overview of OECD 301 Ready Biodegradability Tests

| Test Method | Principle | Measurement | Pass Level (in 10-d window) |

| OECD 301A: DOC Die-Away | Measurement of Dissolved Organic Carbon (DOC) removal. | DOC | >70% |

| OECD 301B: CO₂ Evolution Test | Measurement of CO₂ produced from the ultimate biodegradation of the test substance. | CO₂ | >60% of ThCO₂ |

| OECD 301D: Closed Bottle Test | Measurement of dissolved oxygen consumed by the microbial population. | Oxygen Demand | >60% of ThOD |

| OECD 301F: Manometric Respirometry | Measurement of the oxygen consumed by microorganisms in a closed respirometer. | Oxygen Consumption | >60% of ThOD |

ThCO₂: Theoretical CO₂ production; ThOD: Theoretical Oxygen Demand

Identifying the breakdown products, or metabolites, of a compound is crucial for understanding its complete environmental fate and potential toxicological profile. During the biodegradation of sulfonated naphthalene derivatives, the initial steps often involve the cleavage of the carbon-sulfur bond (desulfonation) or modification of other parts of the molecule.

In mixed bacterial cultures degrading amino- or hydroxy-naphthalene sulfonic acids, amino- or hydroxysalicylates have been identified as excreted dead-end metabolites. frontiersin.org This suggests a pathway where the naphthalene ring is cleaved, but the resulting single-ring aromatic is not immediately utilized by the same organism. frontiersin.org For other related compounds, such as the herbicide alachlor, transformation in soil leads to the formation of sulfonic acid metabolites. researchgate.net

Metabolomic studies on the effects of other sulfonated compounds, like perfluorooctane (B1214571) sulfonic acid (PFOS), on cell lines have shown that exposure alters cellular metabolic profiles, highlighting the potential for such techniques to identify critical metabolite responses. nih.gov In the case of this compound, one would expect metabolites arising from desulfonation, decarboxylation, and hydroxylation reactions, followed by ring cleavage. Potential early-stage metabolites could include dihydroxynaphthalene sulfonic acids or dihydroxy naphthoic acids, eventually leading to the formation of simpler compounds like salicylic acid derivatives before complete mineralization. frontiersin.orgresearchgate.net

Photodegradation Mechanisms

In addition to biodegradation, photodegradation can be a significant transformation pathway for aromatic compounds in aquatic environments exposed to sunlight.

The light-induced decomposition of aromatic sulfonates can occur through photocatalysis, a process where a semiconductor material, such as titanium dioxide (TiO₂), absorbs light energy and generates reactive species. unito.it When irradiated with light of sufficient energy (greater than its band-gap), the semiconductor produces electron-hole pairs. These charge carriers can react with water and oxygen to form highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of attacking the aromatic substrate. unito.it

The sulfonation of aromatic polymers is a known chemical process, and exposure to light, particularly UV radiation, can lead to the degradation of these polymer backbones. researchgate.netwikipedia.org For dissolved compounds like this compound, direct photolysis (degradation by direct absorption of light) or indirect photolysis (degradation by reaction with photochemically produced transients like •OH) are possible pathways. The presence of both hydroxyl (an activating group) and sulfonic acid (a deactivating group) on the naphthalene ring would influence the sites of initial photochemical attack.

During the photocatalytic degradation of aromatic sulfonates, the parent compound may disappear relatively quickly, but complete mineralization to CO₂, water, and inorganic ions (like sulfate) can be slower. unito.it This indicates the formation of intermediate photoproducts.

Studies on the photocatalysis of related aromatic compounds have shown the formation of various hydrophilic aromatic products. unito.it It is common for these reactions to proceed through the formation of polyhydroxybenzene intermediates before the aromatic ring is cleaved. unito.it For this compound, photodegradation would likely involve initial hydroxylation of the naphthalene ring, followed by further oxidation. The sulfonate group would ultimately be mineralized to sulfate (B86663) (SO₄²⁻), and the carboxylic acid group and the carbon skeleton would be oxidized, eventually to CO₂. unito.it

Environmental Fate and Transport Modeling

The partitioning behavior of a chemical describes how it distributes between different environmental phases such as water, soil, sediment, and air. This is a critical factor in determining its concentration and potential impact in various ecosystems. The key parameters for assessing partitioning behavior are the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc).

For this compound, specific experimental data for Kow and Koc are not publicly available. The presence of a sulfonic acid group suggests that the compound is likely to be highly water-soluble and have a low potential for bioaccumulation in fatty tissues. The hydroxyl and carboxylic acid groups would further enhance its hydrophilicity.

Table 1: Partitioning Behavior Data for this compound

| Parameter | Value | Source |

| Log Kow | Data not available | - |

| Koc (L/kg) | Data not available | - |

The mobility of a chemical refers to its ability to move through and between environmental compartments, while persistence describes the length of time it remains in the environment before being broken down. These are key indicators of the potential for widespread environmental contamination.

Mobility:

The mobility of this compound in soil and aquatic systems is expected to be high due to its presumed high water solubility and low potential for adsorption to soil and sediment. The negatively charged sulfonate group at typical environmental pH values would lead to repulsion from negatively charged soil particles, further enhancing its mobility in the subsurface. However, without specific studies on its soil sorption and leaching, its precise mobility cannot be determined.

Persistence:

The persistence of this compound in the environment depends on its susceptibility to biotic and abiotic degradation processes.

Biodegradation: While some studies have shown that mixed microbial communities can degrade substituted naphthalenesulfonic acids, the specific biodegradability of this compound has not been documented. The stability of the naphthalene ring structure can make it resistant to rapid degradation.

Abiotic Degradation: Abiotic degradation pathways such as photolysis (degradation by light) and hydrolysis (reaction with water) could potentially contribute to the breakdown of this compound. However, specific rate constants and half-life data are not available.

Table 2: Mobility and Persistence Data for this compound

| Parameter | Value | Environment | Source |

| Aerobic Biodegradation Half-life | Data not available | Water | - |

| Anaerobic Biodegradation Half-life | Data not available | Sediment | - |

| Photolysis Half-life | Data not available | Water | - |

| Hydrolysis Half-life | Data not available | Water | - |

| Soil Adsorption Coefficient (Kd) | Data not available | Soil | - |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of efficient and sustainable methods for synthesizing 6-Hydroxy-5-sulfo-2-naphthoic acid is a primary area of future research. While direct synthesis routes for this specific molecule are not yet established in the literature, pathways can be conceptualized based on the synthesis of its parent structures, such as 6-hydroxy-2-naphthoic acid and naphthalenesulfonic acids.

Future synthetic strategies could involve a multi-step process beginning with naphthalene (B1677914). One potential pathway involves the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid, a more stable isomer than its counterpart. wikipedia.orgyoutube.com Subsequent fusion with potassium hydroxide (B78521) could yield 2-naphthol (B1666908). youtube.com The introduction of the carboxyl and the second hydroxyl group would require further, carefully controlled reactions.

An alternative approach could start from 2-Naphthol, proceeding through methoxylation, bromination, a Grignard reaction for carboxylation, and finally demethylation to yield 2-hydroxy-6-naphthoic acid. The final step would then be a regioselective sulfonation at the 5-position. Another novel method to consider is the use of a free radical reaction to hydroxylate a precursor like 6-isopropyl-2-naphthoic acid ethyl ester, followed by hydrolysis and acidification.

Table 1: Potential Synthetic Strategies for Naphthalene-Based Scaffolds

| Synthetic Approach | Key Intermediates/Reagents | Potential Advantages | Reference |

|---|---|---|---|

| Sulfonation followed by Alkali Fusion | Naphthalene, Sulfuric Acid, Potassium Hydroxide | Established method for producing naphthols from naphthalene. | youtube.com |

| Grignard Reaction Pathway | 2-Naphthol, Me₂SO₄, Grignard Reagent (e.g., Mg), Solid CO₂ | A versatile method for introducing the carboxylic acid group. | |

| Free Radical Hydroxylation | 6-isopropyl-2-naphthoic acid ethyl ester | Offers mild reaction conditions and potentially high yields. |

Development of Advanced Analytical Methodologies for Trace Detection

As this compound finds use in various applications, the need for sensitive and selective analytical methods for its trace detection in complex matrices like water will become critical. Naphthalene sulfonates are known for their high water solubility and mobility in aquatic systems, making their monitoring important. nih.govresearchgate.netoup.com

Future research will likely focus on chromatographic techniques. High-performance liquid chromatography (HPLC), particularly using ion-pair chromatography (IPC) with a C18 solid-phase and a reagent like a tetrabutylammonium (B224687) salt, is a promising direction. researchgate.netoup.comnih.gov This method, coupled with fluorescence or UV absorption spectrophotometry, can achieve low detection limits, often in the sub-ppb range. researchgate.netnih.gov For sample preparation and pre-concentration from environmental samples, solid-phase extraction (SPE) is a commonly employed and effective technique. nih.govresearchgate.netoup.com

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) after derivatization will be indispensable for structural confirmation and quantification. nih.govresearchgate.net Pyrolysis-GC/MS can also be used to characterize sulfonated aromatic compounds. researchgate.net Other advanced techniques that warrant exploration include capillary electrophoresis and various electrochemical methods. nih.gov The development of these methodologies will be crucial for environmental monitoring and quality control.

Table 2: Advanced Analytical Techniques for Naphthalene Sulfonate Detection

| Technique | Detector/Method | Key Features | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Fluorescence, UV-Vis, Mass Spectrometry (MS) | Well-suited for separating water-soluble compounds; ion-pair methods enhance retention. | nih.govresearchgate.netoup.com |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Requires derivatization for volatile analysis but provides excellent separation and identification. | nih.govresearchgate.net |

| Capillary Electrophoresis (CE) | UV, MS | Offers high separation efficiency for charged species. | nih.gov |

| Solid-Phase Extraction (SPE) | - | Effective for pre-concentration and matrix separation from aqueous samples. | researchgate.netoup.comnih.gov |

| Pyrolysis-GC/MS | Mass Spectrometry (MS) | Characterizes compounds by their thermal degradation products. | researchgate.net |

Design of Functional Materials Based on Supramolecular Principles

The trifunctional nature of this compound makes it an exceptional candidate as a building block, or "linker," for creating advanced functional materials through supramolecular assembly. The carboxylate, sulfonate, and hydroxyl groups can all participate in hydrogen bonding or coordinate with metal ions, enabling the construction of highly ordered, porous crystalline materials like metal-organic frameworks (MOFs). sci-hub.seresearchgate.netresearchgate.net

MOFs constructed from functionalized naphthalene linkers have shown promise in applications such as gas storage and separation. sci-hub.sersc.orgbohrium.com By carefully selecting the metal clusters (nodes) and organic linkers, the porosity, topology, and chemical properties of the resulting framework can be precisely tuned. sci-hub.se For example, research on MOFs with naphthalenediimide (NDI) linkers has demonstrated applications in catalysis, sensing, and electrochromism. researchgate.netbohrium.com The incorporation of this compound could lead to new MOFs with unique host-guest properties, potentially for capturing specific pollutants or for catalytic applications.

Beyond MOFs, the principles of supramolecular chemistry could be applied to create other materials. For instance, water-soluble macrocycles like p-sulfonatocalixarenes, which also feature sulfonate groups and a π-rich cavity, are known to bind guest molecules and have been explored for drug delivery and sensing applications. nih.gov The self-assembly properties of this compound could be harnessed to form novel vesicles, gels, or liquid crystals.

Investigation of Bio-inspired Transformations and Green Chemistry Applications

The principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances, represent a significant area for future research involving this compound. nih.govresearchgate.net One emerging avenue is the use of sulfonated organic compounds as efficient, reusable organocatalysts. For example, 2-Hydroxy-5-sulfobenzoic acid has been successfully used as a catalyst for multi-component reactions under solvent-free conditions, offering advantages like simple procedures and cost-effectiveness. The structural similarity suggests that this compound could also function as a stable and effective solid acid catalyst for various organic transformations. beilstein-journals.org

Furthermore, bio-inspired transformations offer a green alternative to traditional chemical processes. Research into the microbial degradation of naphthalene and its derivatives reveals a wide metabolic diversity that could be harnessed for bioremediation. nih.gov Future studies could investigate enzymes or whole-cell systems capable of transforming or degrading this compound, potentially leading to novel biocatalytic production routes or environmentally benign disposal methods. The use of natural catalysts, such as fruit extracts, has also been shown to be effective in certain syntheses, presenting another eco-friendly approach to explore.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

The full potential of this compound will be realized through interdisciplinary research that bridges chemistry, materials science, and environmental science. The synthesis of this compound (chemistry) is the first step toward creating novel materials (materials science) with direct applications in solving environmental challenges (environmental science).

In materials science, beyond MOFs, this compound could be investigated as a functional additive for polymers. For instance, organotin complexes of a related compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, have been shown to act as effective photostabilizers for poly(vinyl chloride) (PVC). mdpi.com

In environmental science, naphthalene derivatives are recognized as important precursors to secondary organic aerosols (SOAs) in the atmosphere. copernicus.orgcopernicus.orgresearchgate.net Understanding the photochemical fate of this compound is crucial for assessing its environmental impact. Additionally, the sorption behavior of functionalized naphthalenes onto microplastics is an area of active investigation. nih.gov Studies have shown that charged functional groups like hydroxyl (-OH) and carboxyl (-COOH) can influence the affinity of naphthalene derivatives for microplastic surfaces, which has implications for the environmental transport of pollutants. nih.gov The development of materials based on this compound could lead to new sorbents for removing pollutants from water or sensors for detecting environmental contaminants.

Q & A